Chemical Identity and Structural Differentiation from Closest Analogs
This compound is defined by a specific combination of substituents: a furan-3-yl group at the C2 position and methyl groups at C5 and C6 of the pyrimidin-4-amine core [1]. This exact substitution pattern distinguishes it from key comparators. For example, replacing the furan-3-yl with a 5-bromofuran-2-yl group results in 2-(5-bromofuran-2-yl)-5,6-dimethylpyrimidin-4-amine , altering electronic properties and providing a halogen handle for cross-coupling reactions. Similarly, removing the C2 furan substituent yields 5,6-dimethylpyrimidin-4-amine [2], a simpler scaffold. While direct biological activity data for 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine is not available in the public domain, its structure is distinct from a biologically characterized analog, 6-(furan-3-yl)-2-(3H-imidazo[4,5-c]pyridin-3-yl)-N-((S)-1-methoxypropan-2-yl)pyrimidin-4-amine, which exhibits JAK3 inhibition with an IC50 of 51 nM [3]. This illustrates the potential for diverse biological activities arising from variations on the furanopyrimidine scaffold.
| Evidence Dimension | Molecular Structure (Substitution Pattern) |
|---|---|
| Target Compound Data | 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine (C10H11N3O; MW 189.21) |
| Comparator Or Baseline | 2-(5-Bromofuran-2-yl)-5,6-dimethylpyrimidin-4-amine (C10H10BrN3O; MW 268.11) vs. 5,6-Dimethylpyrimidin-4-amine (C6H9N3; MW 123.16) [2] vs. 6-(furan-3-yl)-2-(3H-imidazo[4,5-c]pyridin-3-yl)-N-((S)-1-methoxypropan-2-yl)pyrimidin-4-amine (JAK3 IC50 = 51 nM) [3] |
| Quantified Difference | Structural isomerism and different functional groups (e.g., Br handle, H-atom, imidazo-pyridine) vs. uncharacterized biological profile. |
| Conditions | N/A - Structural comparison based on IUPAC name and molecular formula. |
Why This Matters
Ensures procurement of the correct structural isomer for SAR studies, as even minor substituent changes can drastically alter biological target engagement and physicochemical properties.
- [1] Kuujia.com. CAS No. 1341466-90-7: 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine. Product Data Sheet. View Source
- [2] Chemsrc. CAS No. 54568-12-6: 5,6-Dimethylpyrimidin-4-amine. View Source
- [3] BindingDB. BDBM50193997: 6-(furan-3-yl)-2-(3H-imidazo[4,5-c]pyridin-3-yl)-N-((S)-1-methoxypropan-2-yl)pyrimidin-4-amine. Enzyme Inhibition Data. View Source
